

# Application Notes and Protocols: Total Synthesis Strategies for Phoslactomycin A

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## Compound of Interest

Compound Name: **Phoslactomycin A**

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These notes provide a comprehensive overview of the synthetic strategies developed for **Phoslactomycin A**, a potent and selective inhibitor of protein phosphatase 2A (PP2A) with significant antitumor and antifungal activities. The complex stereochemical nature of **Phoslactomycin A** has made it a challenging target for total synthesis, leading to the development of several innovative and convergent strategies.

## Overview of Phoslactomycin A and Synthetic Challenges

**Phoslactomycin A** is a member of a family of natural products isolated from *Streptomyces nigrescens*.<sup>[1]</sup> Its structure features an  $\alpha,\beta$ -unsaturated  $\delta$ -lactone, a phosphate ester, a conjugated (Z,Z)-diene, and a substituted cyclohexane ring, presenting numerous synthetic hurdles including the control of multiple stereocenters.<sup>[2][3]</sup> The development of a robust synthetic route is crucial for producing analogs for structure-activity relationship (SAR) studies and further drug development.

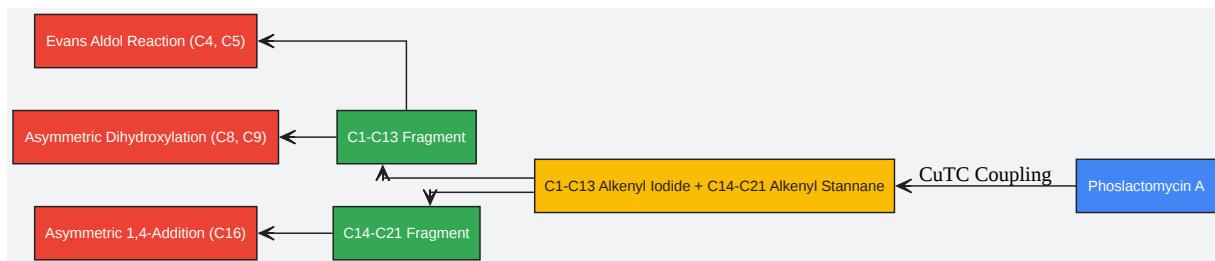
## Featured Convergent Total Synthesis Strategy: The Koert Synthesis

The first total synthesis of **Phoslactomycin A** was reported by Koert and coworkers, employing a convergent approach that has been influential in the field.<sup>[1][4]</sup> The strategy is

centered around the late-stage coupling of two complex fragments, a C1–C13 alkenyl iodide and a C14–C21 alkenyl stannane, minimizing the linear step count and allowing for modular analog synthesis.

## Retrosynthetic Analysis

The retrosynthetic strategy for **Phoslactomycin A**, as conceptualized by Koert's group, is outlined below. The key disconnection is the C13-C14 bond, formed via a copper-mediated cross-coupling reaction.



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Caption: Retrosynthetic analysis of **Phoslactomycin A** via a convergent approach.

## Key Strategic Reactions and Stereocontrol

The synthesis strategically addresses the creation of key stereocenters:

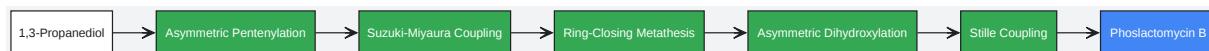
- C4, C5 Stereocenters: An Evans-Aldol reaction was employed to establish the syn relationship between the C4 and C5 stereocenters with high diastereoselectivity.
- C8, C9 Stereocenters: A Sharpless asymmetric dihydroxylation of a trisubstituted alkene was utilized to install the diol at C8 and C9.
- C16 Stereocenter: The stereochemistry of the cyclohexane fragment was set using a rhodium-catalyzed asymmetric 1,4-addition.

# Synthesis of Analogs: The Hatakeyama Approach to Phoslactomycin B

The synthesis of Phoslactomycin B, a close analog, by Hatakeyama and coworkers, highlights a different convergent strategy and showcases the flexibility required for analog production. This approach utilizes key reactions such as asymmetric pentenylation, Suzuki-Miyaura coupling, and ring-closing metathesis.

## Synthetic Workflow

The forward synthesis for Phoslactomycin B demonstrates a highly controlled sequence of reactions to build the complex molecule.



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Caption: Key transformations in the total synthesis of Phoslactomycin B.

## Quantitative Data Summary

The efficiency of a total synthesis is measured by factors such as overall yield, step count, and stereoselectivity of key reactions. The following table summarizes these metrics for the featured syntheses.

Synthesis	Target	Longest Linear Sequence	Overall Yield	Key Reaction	Stereoselectivity (dr or er)	Reference
Koert et al.	Phoslactomycin A	14 steps (C1-C13 fragment)	~1.0%	Evans-Aldol	95:5 dr	
Asymmetric c Dihydroxylation						
Asymmetric c 1,4- Addition						
Hatakeyama et al.	Phoslactomycin B	26 steps	1.3%	Asymmetric c Pentenylatlon	Not specified	

## Detailed Experimental Protocols

Detailed and reproducible protocols are essential for the application of these synthetic strategies. Below are representative protocols for key reactions.

### Protocol 1: Evans-Aldol Reaction for C4,C5 Stereocenter Formation (Koert Synthesis)

This protocol describes the diastereoselective aldol reaction to form the C4-C5 bond.

Materials:

- Aldehyde precursor (1.0 equiv)
- (R)-4-benzyl-3-((S)-2-((tert-butyldimethylsilyl)oxy)propanoyl)oxazolidin-2-one (1.2 equiv)
- Titanium(IV) chloride (TiCl4, 1.1 equiv)

- Sparteine (1.2 equiv)
- Dichloromethane (DCM), anhydrous

**Procedure:**

- Dissolve the oxazolidinone in anhydrous DCM and cool the solution to -78 °C under an argon atmosphere.
- Add TiCl4 dropwise and stir the mixture for 30 minutes.
- Add sparteine and continue stirring for another 30 minutes.
- Add a solution of the aldehyde precursor in DCM dropwise over 15 minutes.
- Stir the reaction mixture at -78 °C for 4 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.

**Expected Outcome:** The desired aldol product is obtained with a diastereomeric ratio of approximately 95:5.

## Protocol 2: Sharpless Asymmetric Dihydroxylation for C8,C9 Diol Formation (Koert Synthesis)

This protocol details the formation of the C8-C9 diol with high stereocontrol.

**Materials:**

- Trisubstituted alkene precursor (1.0 equiv)

- (DHQD)2PYR (0.02 equiv)
- Potassium osmate(VI) dihydrate ( $K_2OsO_4 \cdot 2H_2O$ , 0.01 equiv)
- Potassium ferricyanide(III) ( $K_3[Fe(CN)_6]$ , 3.0 equiv)
- Potassium carbonate ( $K_2CO_3$ , 3.0 equiv)
- Methanesulfonamide ( $MeSO_2NH_2$ , 1.0 equiv)
- tert-Butanol and water (1:1 mixture)

Procedure:

- In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).
- Add  $K_3[Fe(CN)_6]$ ,  $K_2CO_3$ , and  $MeSO_2NH_2$  and stir until dissolved.
- Add the (DHQD)2PYR ligand and  $K_2OsO_4 \cdot 2H_2O$ .
- Cool the mixture to 0 °C and add the alkene precursor.
- Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
- Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude diol by flash column chromatography.

Expected Outcome: The desired diol is obtained with a diastereomeric ratio of 9:1.

## Conclusion and Future Directions

The total syntheses of **Phoslactomycin A** and its analogs have not only provided access to these biologically important molecules but have also spurred the development of new synthetic

methodologies. The convergent strategies discussed here offer a robust platform for the creation of a library of analogs, which will be instrumental in elucidating the precise mechanism of PP2A inhibition and in the development of new therapeutic agents. Future work will likely focus on improving the efficiency of these routes and exploring the synthesis of even more complex and diverse analogs.

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